1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene
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Overview
Description
1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 2-(Bromomethyl)-3-methylbutanol and benzyl alcohol.
Reaction Conditions: The reaction involves the use of a strong base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of the benzyl halide to form the ether linkage.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products:
Substitution Reactions: Products include benzyl alcohols, benzylamines, and benzyl cyanides.
Oxidation Reactions: Products include benzyl alcohol and benzaldehyde.
Reduction Reactions: The major product is the corresponding methyl derivative.
Scientific Research Applications
1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene involves its interaction with various molecular targets:
Molecular Targets: The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules.
Pathways Involved: The compound can participate in alkylation reactions, leading to the modification of biomolecules and affecting their function. This can be useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
1-Bromo-3-methylbenzene: A simpler analog with a bromine atom directly attached to the benzene ring.
Benzyl Bromide: Another related compound with a bromomethyl group attached to the benzene ring.
4-Bromomethyl-2-methylbutanol: A compound with a similar bromomethyl group but without the benzene ring.
Uniqueness: 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene is unique due to its combination of a benzene ring with a chiral center and a bromomethyl group, providing distinct reactivity and potential for stereoselective synthesis.
Properties
IUPAC Name |
[(2S)-2-(bromomethyl)-3-methylbutoxy]methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRDHWGOETUEBH-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COCC1=CC=CC=C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](COCC1=CC=CC=C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471079 |
Source
|
Record name | 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172901-00-7 |
Source
|
Record name | 1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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